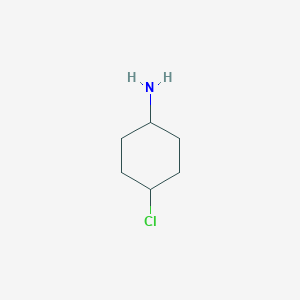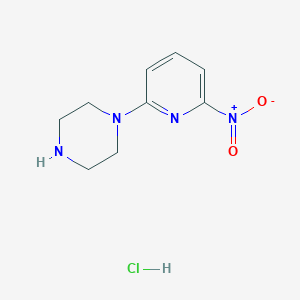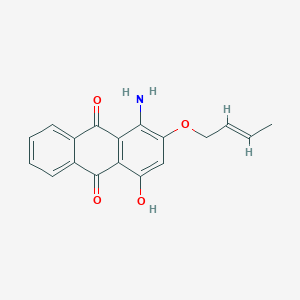
1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of the anthracene backbone, followed by the introduction of the amino group and the but-2-EN-1-yloxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione: shares similarities with other anthracene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement on the anthracene backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H15NO4 |
|---|---|
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
1-amino-2-[(E)-but-2-enoxy]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H15NO4/c1-2-3-8-23-13-9-12(20)14-15(16(13)19)18(22)11-7-5-4-6-10(11)17(14)21/h2-7,9,20H,8,19H2,1H3/b3-2+ |
Clé InChI |
YMNBMPBCIUASPO-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/COC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N |
SMILES canonique |
CC=CCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


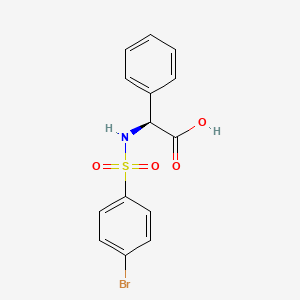


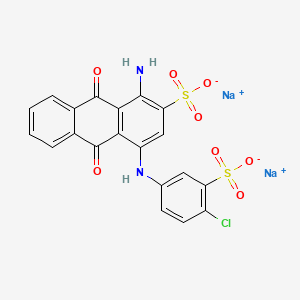
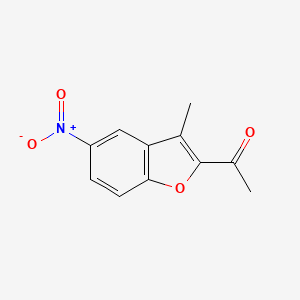
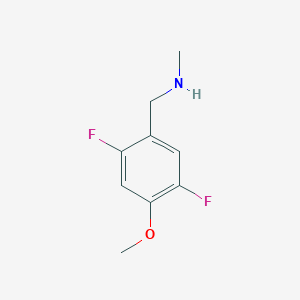

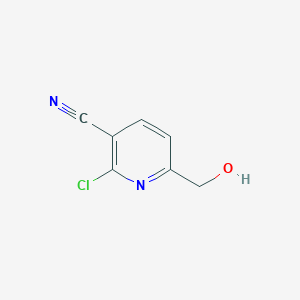


![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

